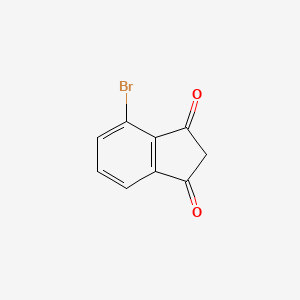

4-Bromo-2,3-dihydro-1h-indene-1,3-dione

Description

Significance of Indene-1,3-dione Core Structures in Contemporary Chemical Synthesis

The indane-1,3-dione scaffold is a privileged structure in chemistry, serving as a versatile and fundamental building block in a multitude of synthetic applications. nih.govencyclopedia.pub Its utility spans diverse research areas, from medicinal chemistry and bioimaging to organic electronics, photopolymerization, and optical sensing. nih.govmdpi.comnih.gov The core structure's value lies in its reactive nature, featuring an active methylene (B1212753) group positioned between two carbonyl groups, making it an excellent candidate for various chemical modifications and condensation reactions. nih.gov

In medicinal chemistry, derivatives of the indane-1,3-dione core have been extensively investigated for a range of biological activities, including antitumor, anti-inflammatory, and antibacterial properties. encyclopedia.pubresearchgate.net The rigid, bicyclic framework of the indane scaffold provides a defined three-dimensional structure that can be strategically functionalized to interact with biological targets. Beyond pharmaceuticals, the indane-1,3-dione moiety acts as a potent electron acceptor, a property that is harnessed in the design of dyes for solar cells, photoinitiators for polymerization processes, and chromophores for non-linear optical (NLO) applications. nih.govencyclopedia.pub Its derivatives, such as arylidene-1,3-indanediones, are readily available dienophiles and 1,3-dipolarophiles used to produce a variety of indanone-fused heterocyclic compounds, which are themselves found in a wide range of alkaloids with significant biological effects. beilstein-journals.orgresearchgate.net

Historical Development and Evolution of Research on Indenone Systems

Research into indenone systems has a history that stretches back to the foundational principles of organic chemistry. One of the earliest relevant reactions is the Knoevenagel condensation, first described in 1894. This classic carbon-carbon bond-forming reaction, initially used to condense aldehydes with compounds like ethyl acetoacetate, was found to be directly applicable to indane-1,3-dione, highlighting the inherent reactivity of its methylene group. encyclopedia.pubmdpi.com

The synthesis of the related 1-indanone (B140024) core was notably described in 1939 by Price and Lewis, who achieved the cyclization of hydrocinnamic acid. beilstein-journals.org Early synthetic routes to the core 1,3-indandione (B147059) structure often involved the Claisen condensation of dialkyl phthalates with alkyl acetates, followed by hydrolysis and decarboxylation. nih.govwikipedia.org

Over the decades, synthetic methodologies have evolved significantly. While early methods relied on classical condensation and cyclization reactions, contemporary research has introduced more sophisticated and efficient strategies. Modern approaches often involve transition-metal-catalyzed reactions, such as rhodium- or gold-catalyzed cyclizations and palladium-catalyzed carbonylative annulations, which allow for the construction of highly substituted and functionalized indenone derivatives. researchgate.netorganic-chemistry.orgorganic-chemistry.org This evolution reflects a broader trend in organic synthesis toward greater efficiency, atom economy, and the ability to generate molecular complexity in a controlled manner.

Structural Context of the 4-Bromo-2,3-dihydro-1H-indene-1,3-dione Isomer within the Indene-1,3-dione Family

This compound is a specific isomer within the larger family of halogenated indane-1,3-diones. Its core structure is the standard indane-1,3-dione, which consists of a benzene (B151609) ring fused to a five-membered ring containing two ketone groups at positions 1 and 3. wikipedia.org The defining feature of this particular isomer is the substitution of a bromine atom at the 4-position of the aromatic benzene ring.

The synthesis of halogenated indane-1,3-diones can be achieved through various routes, including the use of halogenated phthalic anhydrides as starting materials. nih.gov The specific placement of the bromine atom at the 4-position provides a unique chemical entity whose properties are a direct result of the interplay between the electron-withdrawing indanedione moiety and the electronic and steric effects of the bromine substituent on the benzene ring.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₅BrO₂ |

| Monoisotopic Mass | 223.9473 Da |

| SMILES | C1C(=O)C2=C(C1=O)C(=CC=C2)Br |

| InChI Key | SQBHQKFWZYZVAT-UHFFFAOYSA-N |

| Predicted XlogP | 2.1 |

Data sourced from PubChem. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 224.95458 | 138.5 |

| [M+Na]⁺ | 246.93652 | 152.6 |

| [M-H]⁻ | 222.94002 | 146.5 |

| [M+NH₄]⁺ | 241.98112 | 163.6 |

| [M+K]⁺ | 262.91046 | 141.6 |

Data represents predicted values calculated using CCSbase. uni.lu

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5BrO2 |

|---|---|

Molecular Weight |

225.04 g/mol |

IUPAC Name |

4-bromoindene-1,3-dione |

InChI |

InChI=1S/C9H5BrO2/c10-6-3-1-2-5-7(11)4-8(12)9(5)6/h1-3H,4H2 |

InChI Key |

SQBHQKFWZYZVAT-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)C2=C(C1=O)C(=CC=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 4 Bromo 2,3 Dihydro 1h Indene 1,3 Dione

Strategies for Introducing Halogen Substituents onto the Indene Framework

The synthesis of 4-Bromo-2,3-dihydro-1H-indene-1,3-dione primarily relies on incorporating the bromine atom onto a suitable precursor molecule before constructing the final dione (B5365651) structure. Direct halogenation of the indane-1,3-dione aromatic ring is generally not favored; instead, the strategy involves halogenating the precursors first. nih.govencyclopedia.pub

Electrophilic Aromatic Substitution Approaches on Precursor Compounds

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for introducing substituents onto aromatic rings. wikipedia.org In the context of synthesizing this compound, this reaction is performed on precursor molecules such as phthalic anhydride (B1165640) or 3-arylpropionic acids. Aromatic halogenation with bromine typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), to polarize the Br-Br bond and generate a potent electrophile (Br⁺). libretexts.orgyoutube.com

The benzene (B151609) ring attacks this electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion. libretexts.org The temporary loss of aromaticity during this step represents a significant activation energy barrier. wikipedia.org A base in the reaction mixture then removes a proton from the carbon atom bearing the bromine, restoring aromaticity and yielding the brominated precursor. youtube.com For example, the bromination of 3-phenylpropionic acid would serve as an initial step before its intramolecular cyclization to form the indanone ring system. guidechem.com Similarly, halogenated phthalic anhydrides can be used as key starting materials for subsequent condensation reactions. nih.govencyclopedia.pub

Halogenation of Indane-1,3-dione Derivatives

While the synthesis of the target compound involves bromination of a precursor, it is important to distinguish this from the halogenation of the indane-1,3-dione molecule itself. The C-2 position (the methylene (B1212753) group) of the indane-1,3-dione framework is situated between two carbonyl groups, making its protons highly acidic and the carbon a potent nucleophile. wikipedia.org Consequently, halogenation reactions on indane-1,3-dione derivatives predominantly occur at this active methylene position rather than on the aromatic ring. nih.gov

Reagents such as N-bromosuccinimide (NBS) can be used to introduce one or two bromine atoms at the C-2 position. nih.gov The photochemical bromination of indan-1-one has been shown to yield various products, including 2,2-dibromoindan-1,3-dione. tubitak.gov.tr This reactivity highlights that direct aromatic bromination of the indane-1,3-dione scaffold to achieve the 4-bromo substitution is synthetically challenging, reinforcing the strategy of using pre-halogenated starting materials. nih.govencyclopedia.pub

Regioselectivity Control in Bromination Processes

Controlling the position of bromination (regioselectivity) on the aromatic precursor is crucial for the synthesis of the 4-bromo isomer. The outcome of electrophilic aromatic substitution is governed by the electronic properties of the substituents already present on the ring. wikipedia.org These groups can be classified as either activating (ortho-, para-directing) or deactivating (meta-directing). masterorganicchemistry.com

For a precursor like 3-phenylpropionic acid, the alkyl chain is an activating, ortho-, para-directing group, while the carboxylic acid is a deactivating, meta-directing group. The regiochemical outcome depends on the interplay of these effects and the reaction conditions. In the case of phthalic anhydride precursors, the anhydride group is strongly deactivating and meta-directing. Therefore, starting with 3-nitrophthalic acid, for example, would direct bromination to the desired position relative to the carboxyl groups before subsequent chemical transformations.

Studies on the bromination of substituted indan-1-ones have demonstrated that reaction conditions can significantly influence the site of halogenation. For instance, using bromine under acidic conditions (e.g., in acetic acid) can favor aromatic substitution, whereas basic conditions may promote bromination at the α-position to the carbonyl group. researchgate.net

Table 1: Influence of Conditions on Bromination Regioselectivity of Indanone Derivatives

| Starting Material | Brominating Agent/Conditions | Major Product Type | Reference |

| 5,6-Dimethoxyindan-1-one | Br₂ in Acetic Acid | Aromatic Bromination (at C-4 or C-7) | researchgate.net |

| 5,6-Dimethoxyindan-1-one | Br₂ with K₂CO₃ | α,α-Dibromination (at C-2) | researchgate.net |

| Indan-1-one | Br₂ in Acetic Acid | α-Monobromination (at C-2) | researchgate.net |

| 5,7-Dimethoxy-2,3-dihydro-1H-inden-1-one | NBS, AIBN in Benzene | Aromatic Bromination (at C-4) | nih.gov |

Condensation Reactions Utilizing Halogenated Precursors

Once a suitably brominated precursor is obtained, the next critical phase is the construction of the five-membered dione ring. This is typically achieved through condensation reactions. nih.govgoogle.com

Knoevenagel Condensation Pathways

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org While the classic Knoevenagel reaction involves aldehydes or ketones, related condensation principles are applied to synthesize the indane-1,3-dione ring from halogenated precursors. wikipedia.orgmdpi.com A primary route involves the condensation of a halogenated phthalate (B1215562) ester (e.g., diethyl 3-bromophthalate) with a compound containing an active methylene group, such as diethyl malonate or ethyl acetoacetate. nih.govgoogle.com

This process, which bears resemblance to Claisen and Dieckmann condensations, typically proceeds via the formation of an enolate from the active methylene compound, which then acts as a nucleophile. The reaction culminates in an intramolecular cyclization to form the β-diketone system of the indene-1,3-dione ring. Subsequent hydrolysis and decarboxylation under acidic conditions yield the final product. nih.govencyclopedia.pub The use of pre-halogenated precursors ensures that the bromine atom is correctly positioned in the final molecule. nih.govencyclopedia.pub

Base-Catalyzed and Acid-Catalyzed Condensation Techniques

Both base and acid catalysis are essential in the multi-step synthesis of indane-1,3-dione derivatives from phthalate precursors.

Base-Catalyzed Condensation: The initial condensation step is typically catalyzed by a strong base, such as sodium ethoxide or sodium hydride. The base serves to deprotonate the active methylene compound (e.g., ethyl acetate), generating the nucleophilic enolate ion required to attack the carbonyl group of the halogenated phthalate ester. nih.govencyclopedia.pub This leads to the formation of an intermediate which, after intramolecular cyclization, produces the core ring structure. google.com

Acid-Catalyzed Hydrolysis and Decarboxylation: Following the base-catalyzed condensation and cyclization, the resulting intermediate often contains an ester group at the C-2 position. This group is removed in a subsequent step involving acid-catalyzed hydrolysis (saponification) followed by decarboxylation upon heating. nih.govencyclopedia.pub This final step yields the target this compound.

Table 2: Summary of Condensation Methods for Indane-1,3-dione Synthesis

| Precursor 1 | Precursor 2 | Catalyst/Conditions | Product Type | Reference |

| Dialkyl Phthalate | Alkyl Acetate (B1210297) | 1. Base (e.g., NaOEt) 2. Acid, Heat | Indane-1,3-dione | nih.govencyclopedia.pub |

| Phthalic Anhydride | Diethyl Malonate | Montmorillonite KSF clay | Indane-1,3-dione | nih.gov |

| Phthalic Anhydride | Ethyl Acetoacetate | Acetic Anhydride, Triethylamine | Indane-1,3-dione | nih.gov |

| Aroyl Chloride | Malonyl Chloride | AlCl₃ (Lewis Acid) | Indane-1,3-dione | google.com |

Electrochemical Synthesis Pathways for Indene-1,3-dione Derivatives

Electrochemical synthesis offers a powerful and environmentally friendly alternative to conventional methods for preparing derivatives of indene-1,3-dione. nih.gov These techniques are considered green chemical synthesis methods. nih.gov The core principle often involves the in situ generation of reactive intermediates that can then engage with a nucleophile.

A prominent electrochemical pathway involves the oxidation of catechol or hydroquinone (B1673460) derivatives to generate reactive o-benzoquinones or benzoquinones. nih.govmdpi.com These electrochemically generated species are highly reactive and can be attacked by various nucleophiles, including the enolate of 1,3-indandione (B147059), through a Michael addition reaction. nih.govnih.gov This approach facilitates the synthesis of indandione derivatives with catechol or hydroquinone moieties at the 2-position. nih.gov

The key reactions typically involve the electrooxidation of catechols or hydroquinones in the presence of 2-aryl-1,3-indandiones, which act as the nucleophiles. nih.gov These reactions are often carried out in an undivided electrochemical cell, leading to good yields and high purity of the final products. nih.govsemanticscholar.org For instance, the oxidation of hydroquinones in a phosphate (B84403) buffer (pH = 7) can generate a Michael acceptor that reacts with the indene-1,3-dione. mdpi.com Depending on the substitution pattern of the hydroquinone, either one or two Michael additions can occur. mdpi.com

While this method is well-established for creating C-C bonds at the 2-position of the indene-1,3-dione core, direct electrochemical bromination at the 4-position of the aromatic ring is not a commonly reported pathway. Halogenation is typically achieved on precursor molecules before the formation of the indene-1,3-dione ring system. mdpi.comnih.gov

Table 1: Conditions for Electrochemical Synthesis of Indene-1,3-dione Derivatives

| Reactants | Electrode Material | Solvent/Electrolyte | Product Type | Reference |

|---|---|---|---|---|

| Catechol derivatives, 2-aryl-1,3-indandiones | Not specified | Not specified | 2-substituted indandiones | nih.gov |

Palladium-Catalyzed Coupling Strategies for Bromine Introduction or Functionalization

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these strategies are primarily employed for the functionalization of the molecule, using the bromo group as a synthetic handle for further elaboration, rather than for the initial introduction of the bromine atom itself. Direct bromination of the indane-1,3-dione core is challenging, and the halogen is typically introduced at the precursor stage. mdpi.comnih.gov

A highly efficient strategy for functionalizing brominated indanone frameworks is the Suzuki-Miyaura cross-coupling reaction. semanticscholar.org Research has demonstrated the successful coupling of 4-bromo-2-methylindan-1-one with a variety of aryl and heteroaryl boronic acids. semanticscholar.org A particularly effective catalytic system utilizes palladium(II) acetate (Pd(OAc)2) in polyethylene (B3416737) glycol (PEG400) with tetrabutylammonium (B224687) bromide (TBAB), notably without the need for additional ligands or an inert gas atmosphere. semanticscholar.org This method proves to be robust, with many reactions reaching completion within an hour at 110 °C. semanticscholar.org

The efficiency of this ligand-free system is notable; for the model reaction between 4-bromo-2-methylindan-1-one and phenylboronic acid, the yield improved from 17% at 80 °C to 98% at 110 °C. semanticscholar.org This suggests that in-situ generated palladium nanoparticles, whose activity is temperature-dependent, are the active catalysts. semanticscholar.org This approach provides a significant advantage over traditional methods that may require higher catalyst loadings and strictly oxygen-free conditions. semanticscholar.org

While these palladium-catalyzed methods are highly effective for derivatizing the bromo-indanone scaffold, they underscore the synthetic strategy of using a pre-brominated starting material for subsequent diversification.

Table 2: Palladium-Catalyzed Suzuki Coupling of 4-Bromo-2-methylindan-1-one

| Coupling Partner | Catalyst System | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)2 / TBAB | PEG400 | 110 °C | 98% | semanticscholar.org |

| Various aryl/heteroaryl boronic acids | Pd(OAc)2 / TBAB | PEG400 | 110 °C | High | semanticscholar.org |

Green Chemistry Principles in Synthetic Route Design for this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules like this compound, aiming to reduce environmental impact and improve safety and efficiency.

Electrochemical synthesis, as described previously, is a prime example of a green methodology applied to indene-1,3-dione derivatives. nih.gov By using electricity to drive reactions, it often eliminates the need for harsh chemical oxidants or reductants, thereby reducing waste generation. nih.gov

Catalysis is another central pillar of green chemistry. The development of highly efficient, ligand-free palladium-catalyzed systems for the functionalization of bromo-indanones exemplifies this principle. semanticscholar.org These systems can operate with low catalyst loadings and under ambient atmospheric conditions, avoiding the need for expensive, air-sensitive ligands and inert gas purging. semanticscholar.org Furthermore, the use of recyclable and benign solvents like polyethylene glycol (PEG) enhances the green credentials of the process. semanticscholar.org For the synthesis of related 2-arylidene indan-1,3-diones, the use of a nanostructured NaNbO3 catalyst under microwave irradiation and solvent-free conditions represents another green approach, offering short reaction times and satisfactory yields. researchgate.net

Atom economy is also a critical consideration. Intramolecular Friedel-Crafts cyclization of 3-arylpropionic acids to form the indanone core is a key synthetic step. guidechem.com Direct dehydration cyclization is preferable from a green chemistry perspective because it is a "one-step reaction" that produces only water as a byproduct. guidechem.com This stands in contrast to "two-step reactions" that proceed via acid chlorides, which generate significant amounts of toxic and corrosive waste. guidechem.com

By integrating these principles—such as leveraging electrochemistry, employing highly efficient and recyclable catalysts, minimizing the use of hazardous solvents, and maximizing atom economy—the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible.

Table 3: Application of Green Chemistry Principles in Indene-1,3-dione Synthesis

| Green Chemistry Principle | Application in Synthesis | Benefit | Reference |

|---|---|---|---|

| Use of Renewable Feedstocks | Not explicitly detailed in sources | Reduces reliance on fossil fuels | N/A |

| Atom Economy | Preferential use of one-step cyclizations over two-step acid chloride methods | Minimizes waste by maximizing incorporation of starting materials into the final product; avoids toxic byproducts | guidechem.com |

| Safer Solvents & Auxiliaries | Use of polyethylene glycol (PEG) in Suzuki coupling | Reduces use of volatile and hazardous organic solvents | semanticscholar.org |

| Design for Energy Efficiency | Use of microwave irradiation; reactions at ambient pressure | Reduces reaction times and energy consumption compared to conventional heating | semanticscholar.orgresearchgate.net |

| Use of Catalysis | Ligand-free Pd catalysis; NaNbO3 nanocatalysts | High efficiency, lower catalyst loading, reduces need for stoichiometric reagents | semanticscholar.orgresearchgate.net |

| Inherent Safety | Avoiding toxic and corrosive reagents like those used for acid chloride formation | Reduces risks of accidents and chemical exposure | guidechem.com |

Reactivity and Mechanistic Transformations of 4 Bromo 2,3 Dihydro 1h Indene 1,3 Dione

Chemical Reactions of the Indene-1,3-dione Corenih.govwikipedia.org

The indene-1,3-dione scaffold is a privileged structure in organic chemistry, serving as a versatile building block for more complex molecules. nih.gov Its reactivity is dominated by the presence of two carbonyl groups flanking an active methylene (B1212753) group at the C-2 position. nih.govwikipedia.org

Nucleophilic Addition Reactionsnih.gov

The carbonyl carbons of the indene-1,3-dione core are electrophilic and thus susceptible to nucleophilic attack. However, a more prominent reaction pathway involves the active methylene group at the C-2 position. wikipedia.org The acidity of the C-2 protons facilitates the formation of a nucleophilic enolate ion, which can then react with various electrophiles. wikipedia.org

A significant class of reactions for the indene-1,3-dione core is the Knoevenagel condensation. nih.govencyclopedia.pub This reaction involves the base-catalyzed condensation of the active methylene group with aldehydes or ketones. nih.gov For instance, the reaction with malononitrile (B47326) can yield either a monocyano or a dicyano substituted derivative, depending on the reaction conditions. nih.govencyclopedia.pub

The reactivity of the carbonyl groups is also demonstrated in condensation reactions with hydrazine (B178648) derivatives. These reactions can lead to the formation of complex heterocyclic structures such as bis-thiazoles and bis-thiazolidinones. nih.govencyclopedia.pub Kinetic studies on related 2-benzylidene-1,3-indandione derivatives confirm that reactions like bromination proceed through a nucleophilic addition mechanism, characterized by the formation of an intermediate that subsequently transforms into the final product. researchgate.net

| Reactant | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Malononitrile | Sodium acetate (B1210297) or Piperidine (B6355638) in Ethanol (B145695) | Dicyanomethylene derivative | nih.govencyclopedia.pub |

| Hydrazinecarboxamide | Triethylamine in Ethanol | Bis(hydrazine-1-carboxamide) derivative | nih.govencyclopedia.pub |

| N-aryl-2-oxopropane-hydrazonoyl chloride | (Following reaction with hydrazinecarboxamide) | Bis-thiazole | nih.govencyclopedia.pub |

| Benzaldehyde | Piperidine in Ethanol | 2-Benzylidene-1,3-indandione | nih.gov |

Enolization and Tautomerism-Driven Reactivitywikipedia.orgresearchgate.net

Indene-1,3-dione, like other β-dicarbonyl compounds, exhibits keto-enol tautomerism. wikipedia.orgopenstax.org The compound exists as an equilibrium mixture of the diketo form and the enol form. openstax.org In aqueous solution, the diketo form predominates, with the enol form constituting only about 2%. wikipedia.org This equilibrium can be catalyzed by both acids and bases. openstax.org

Base-catalyzed enolization proceeds via the removal of a proton from the α-carbon (C-2) to form a resonance-stabilized enolate ion. Protonation of the enolate on the oxygen atom yields the enol. openstax.org

Acid-catalyzed enolization involves the protonation of a carbonyl oxygen, followed by the removal of a proton from the α-carbon by a weak base. openstax.org

The enol tautomer is a key reactive intermediate. openstax.org The enol's carbon-carbon double bond is nucleophilic and readily reacts with electrophiles. masterorganicchemistry.com This reactivity is central to reactions such as halogenation at the C-2 position. For example, electrochemical bromination occurs through the reaction of bromine with the enol form of 1,3-indandione (B147059). nih.gov Similarly, fluorination using reagents like Selectfluor® is understood to proceed via the attack of the enol double bond on the electrophilic fluorine source. nih.gov The stability of the enol form can be influenced by factors such as solvent polarity, temperature, and intramolecular hydrogen bonding, as seen in various adducts of 1,3-indandione. researchgate.net

Oxidation Reactionsnih.gov

The indene-1,3-dione core can undergo various oxidation reactions, with the outcome depending on the strength of the oxidizing agent. nih.gov Treatment with strong oxidants, such as sodium hypochlorite, can lead to oxidative cleavage of the five-membered ring, yielding phthalic acid as the primary product. nih.gov

Milder oxidation conditions can afford synthetically useful products. For instance, oxidation of the parent indane-1,3-dione can lead to the formation of 2,2-dihydroxy-1H-indene-1,3-dione, commonly known as ninhydrin. nih.gov Reagents such as selenium dioxide (SeO2) or N-bromosuccinimide (NBS) in dimethyl sulfoxide (B87167) (DMSO) have been successfully employed for this transformation. nih.gov

Influence of the 4-Bromo Substituent on Reaction Pathwaysguidechem.com

The presence of a bromine atom at the 4-position of the aromatic ring significantly modulates the reactivity of the indene-1,3-dione core. This influence stems primarily from the electronic effects exerted by the halogen atom. guidechem.com

Electronic Effects on Electrophilic and Nucleophilic Sites

The bromine atom exerts two opposing electronic effects: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). For substituents on an aromatic ring, the inductive effect generally dominates in influencing the reactivity of side chains.

In the case of 4-bromo-2,3-dihydro-1H-indene-1,3-dione, the potent inductive withdrawal of electron density by the bromine atom has several key consequences:

Increased Acidity of C-2 Protons: The -I effect of the bromine atom is transmitted through the aromatic ring to the dicarbonyl system. This withdrawal of electron density further polarizes the C-H bonds at the C-2 position, increasing their acidity relative to the unsubstituted indene-1,3-dione. This facilitates the formation of the enolate ion under basic conditions, potentially accelerating reactions that proceed via this intermediate.

Enhanced Electrophilicity of Carbonyl Carbons: The electron-withdrawing nature of the 4-bromo substituent also enhances the electrophilic character of the carbonyl carbons at positions 1 and 3. This makes them more susceptible to attack by nucleophiles.

Modulation of Aromatic Ring Reactivity: The bromine atom deactivates the benzene (B151609) ring towards electrophilic aromatic substitution and directs incoming electrophiles to the ortho and para positions relative to itself.

Stereochemical Outcomes of Derivatization Reactions

The 4-bromo substituent is located on the planar aromatic portion of the molecule and is not itself a stereocenter. Its influence on the stereochemical outcome of reactions at the C-1, C-2, or C-3 positions is therefore indirect.

Direct steric hindrance from the 4-bromo group is generally minimal for reactions occurring at the dicarbonyl moiety, as it is relatively distant. However, its presence can have subtle effects on stereoselectivity in certain scenarios:

Transition State Stabilization: The electronic properties of the bromo group could selectively stabilize or destabilize certain transition state geometries, leading to a preference for one stereoisomer over another in reactions that generate new chiral centers.

Bulky Reagents: In reactions involving very large or sterically demanding reagents or catalysts, the bromo-substituent could create a steric bias, hindering the approach of the reagent from one face of the molecule and thereby influencing the stereochemical outcome.

Detailed studies specifically investigating the stereochemical control exerted by the 4-bromo substituent are not extensively documented, but its electronic and steric presence remains a critical factor in the design of stereoselective syntheses involving this scaffold.

Annulation and Cycloaddition Reactions

Formation of Fused Heterocyclic Systems

A thorough search of peer-reviewed journals and chemical databases did not yield specific examples of annulation reactions starting from this compound to form fused heterocyclic systems.

Synthesis of Spirocyclic Scaffolds

While the synthesis of spirocyclic compounds from the parent 1,3-indandione is well-established, specific studies employing this compound for the creation of spirocyclic scaffolds via cycloaddition or other means could not be located in the available literature.

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are highly efficient processes for synthesizing complex molecules in a single step. Despite the utility of 1,3-dicarbonyl compounds in MCRs, specific research detailing the participation of this compound in such reactions has not been reported in the surveyed literature.

Functionalization of the Methylene Bridge (C2 Position)

The methylene bridge at the C2 position of the 1,3-indandione scaffold is highly acidic due to the flanking carbonyl groups, making it a prime site for various functionalization reactions.

Acylation Strategies

Detailed research findings on the specific acylation at the C2 position of this compound are not described in the current scientific literature.

Functionalization with Cyano Groups

The introduction of cyano-containing moieties at the C2 position of this compound can be effectively achieved through the Knoevenagel condensation. This classic reaction involves the base-catalyzed condensation of an active methylene compound with a carbonyl compound. In this context, the active methylene group of this compound reacts with reagents like malononitrile to yield a dicyanomethylene derivative.

The reaction proceeds via the deprotonation of the C2 position by a weak base, forming a nucleophilic enolate. This enolate then attacks the carbonyl carbon of a suitable reagent. For introducing cyano groups, the most direct analogue to a standard Knoevenagel condensation involves using a reagent that can transfer a dicyanomethylene group or by reacting with malononitrile itself. The product of the condensation between this compound and malononitrile is 2-(4-bromo-1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)malononitrile.

This reaction is a cornerstone for creating electron-deficient alkenes and serves as a versatile intermediate for further chemical transformations. The general conditions for Knoevenagel condensations are typically mild, often employing bases like piperidine or ammonium (B1175870) acetate in solvents such as ethanol or water.

| Reactant 1 | Reactant 2 | Typical Catalyst | Expected Product |

|---|---|---|---|

| This compound | Malononitrile | Piperidine, Ammonium Acetate | 2-(4-bromo-1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)malononitrile |

Advanced Structural Characterization and Spectroscopic Elucidation of 4 Bromo 2,3 Dihydro 1h Indene 1,3 Dione

X-ray Crystallography

The molecular architecture of 4-Bromo-2,3-dihydro-1H-indene-1,3-dione is predicted to be largely planar. Studies on analogous compounds, such as 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, reveal that the dihydroindene moiety is essentially planar, with only a slight twist in the saturated five-membered ring. Current time information in Pasuruan, ID.nih.gov This planarity is a key feature of the indandione core.

In a related derivative, 2-(5-bromo-2-hydroxybenzylidene)-2,3-dihydro-1H-indene-1,3-dione, the molecule also deviates only slightly from planarity. The benzene (B151609) ring forms a dihedral angle of just 1.02(9)° with the plane of the five-membered ring of the indandione moiety. researchgate.net This further supports the expectation of a near-planar structure for the 4-bromo substituted indene-1,3-dione.

Table 1: Crystallographic Data for a Related Bromo-Substituted Indene Derivative

| Parameter | 2-(5-bromo-2-hydroxybenzylidene)-2,3-dihydro-1H-indene-1,3-dione researchgate.net |

|---|---|

| Formula | C₁₆H₉BrO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.8820(4) |

| b (Å) | 3.8695(1) |

| c (Å) | 24.0068(5) |

| β (°) | 102.483(1) |

Note: This data is for a structurally related compound and is presented to illustrate the typical crystallographic parameters of bromo-indandione derivatives.

In the solid state, molecules of this compound are expected to engage in a variety of non-covalent interactions that dictate their packing in the crystal lattice.

Hydrogen Bonding: While the primary structure of this compound lacks classical hydrogen bond donors, weak C-H···O and C-H···Br hydrogen bonds are anticipated to play a role in stabilizing the crystal structure. In the crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, such weak interactions link molecular stacks. Current time information in Pasuruan, ID. Furthermore, in derivatives containing hydroxyl groups, stronger O-H···O hydrogen bonds lead to the formation of dimers. researchgate.net

π-π Stacking: Aromatic π-systems, like the benzene ring in the indandione scaffold, frequently engage in π-π stacking interactions. In the crystal packing of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, π-stacking interactions between the six-membered rings result in the formation of molecular stacks extending along the a-axis. Current time information in Pasuruan, ID. Similarly, in 2-(5-bromo-2-hydroxybenzylidene)-2,3-dihydro-1H-indene-1,3-dione, π–π interactions are observed between the five-membered ring of one molecule and the six-membered rings of an adjacent molecule, with a centroid-to-centroid distance of 3.5454(10) Å. researchgate.net These interactions are crucial for the supramolecular assembly of such compounds. The presence of both electron-donating and electron-withdrawing regions in the aromatic system can influence the geometry of these stacking interactions.

The parent molecule, this compound, is achiral. However, if a substituent were introduced at the C2 position, it would become a chiral center. The determination of the absolute configuration (R or S) of such chiral derivatives is crucial for understanding their biological activity and stereospecific interactions.

While no data exists for chiral derivatives of the target compound, studies on related chiral 2-bromo-2,3-dihydro-1H-inden-1-ols demonstrate the use of techniques like enzymatic kinetic resolution and X-ray diffraction analysis to establish the absolute configurations of all four possible stereoisomers. This highlights the established methodologies that would be applicable to chiral derivatives of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.

While specific, fully assigned NMR data for this compound is not available, a predictive analysis can be made based on the known spectra of 1,3-indandione (B147059) and related bromo-indanones.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene (B1212753) protons of the five-membered ring. The aromatic region would likely display a complex multiplet pattern due to the bromine substituent breaking the symmetry of the benzene ring. The methylene protons at the C2 position would likely appear as a singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The two carbonyl carbons (C1 and C3) are expected to resonate at low field (downfield). The aromatic carbons will appear in the typical aromatic region, with the carbon bearing the bromine atom (C4) showing a characteristic shift. The methylene carbon (C2) will be observed at a higher field (upfield).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | - | ~195-200 |

| C2 | ~3.2 (s, 2H) | ~35-40 |

| C3 | - | ~195-200 |

| C4 | - | ~120-125 |

| C5 | Aromatic multiplet | Aromatic region |

| C6 | Aromatic multiplet | Aromatic region |

| C7 | Aromatic multiplet | Aromatic region |

| C3a | - | Aromatic region |

Note: These are predicted values based on the parent 1,3-indandione and general substituent effects. Actual experimental values may vary.

1,3-Dicarbonyl compounds, including 1,3-indandione and its derivatives, can exist in equilibrium between the diketo form and two possible enol forms. This phenomenon is known as keto-enol tautomerism. The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of substituents on the aromatic ring. researchgate.net

In solution, this compound is expected to exist predominantly in the diketo form. However, the presence of the electron-withdrawing bromine atom could potentially influence the acidity of the C2 protons and thus the position of the tautomeric equilibrium. In polar solvents, the enol form may be stabilized. The enol form of 1,3-dicarbonyl compounds can be further stabilized by intramolecular hydrogen bonding, a feature that contributes to a higher proportion of the enol tautomer in compounds like 2,4-pentanedione. libretexts.org

The interconversion between the keto and enol forms is a dynamic process. Variable-temperature NMR studies could potentially be used to investigate the thermodynamics and kinetics of this tautomerization, providing insights into the conformational dynamics of the molecule in solution.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups and structural features of a molecule through its characteristic vibrational modes.

The IR spectrum of this compound is dominated by the vibrations of its dicarbonyl and brominated aromatic ring systems. The two carbonyl (C=O) groups in the five-membered ring are coupled, leading to symmetric and asymmetric stretching vibrations. The asymmetric stretch typically appears at a higher frequency than the symmetric stretch. For 1,3-indandione systems, these C=O stretching bands are strong and sharp, generally appearing in the region of 1670-1740 cm⁻¹.

The aromatic moiety gives rise to several characteristic bands. The C=C stretching vibrations within the benzene ring are observed in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations typically produce sharp peaks just above 3000 cm⁻¹, while the out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern on the ring, appear between 700 and 900 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3050 - 3150 | Medium |

| Asymmetric C=O Stretch | Diketone | ~1720 - 1740 | Strong |

| Symmetric C=O Stretch | Diketone | ~1680 - 1710 | Strong |

| Aromatic C=C Stretch | Ar C=C | 1450 - 1600 | Medium-Strong |

| C-Br Stretch | Ar-Br | 500 - 650 | Medium-Strong |

The presence of a bromine atom on the aromatic ring significantly influences the molecule's vibrational spectrum through both electronic and mass effects.

Mass Effect : As a heavy atom, bromine's primary impact is on the lower frequency region of the spectrum. The C-Br stretching vibration itself is found at low wavenumbers, typically in the 500-650 cm⁻¹ range. Furthermore, vibrational modes involving the movement of the bromine atom, such as in-plane and out-of-plane bending of the substituted aromatic ring, will be at lower frequencies compared to an unsubstituted ring. This heavy-atom effect can also lead to increased coupling between different vibrational modes. rsc.org

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions and photophysical properties of the molecule.

The structure of this compound, featuring an electron-accepting 1,3-indandione unit connected to a brominated phenyl ring, creates a "push-pull" or donor-acceptor (D-A) type system. Upon photoexcitation, such systems can exhibit an intramolecular charge transfer (ICT) from the electron-richer aromatic ring to the electron-deficient dicarbonyl moiety. mdpi.comrsc.org This ICT process is a key deactivation pathway for the excited state and governs the molecule's fluorescence properties. The efficiency and nature of the ICT can be influenced by factors such as the electronic properties of the substituent (bromine) and the polarity of the surrounding medium. mdpi.comnih.gov

Solvatochromism, the change in absorption or emission color with solvent polarity, is a hallmark of molecules with a significant difference in dipole moment between their ground and excited states, which is characteristic of ICT. scispace.com For D-A compounds like those based on the indandione acceptor, a bathochromic (red) shift in the fluorescence emission spectrum is typically observed as the solvent polarity increases. nih.gov This occurs because more polar solvents can better stabilize the highly polar ICT excited state, lowering its energy and thus resulting in a lower energy (longer wavelength) emission. scispace.com

| Solvent | Polarity | Typical Emission Peak (λem, nm) | Observed Color |

|---|---|---|---|

| Toluene | Low | ~540 - 550 | Yellowish-Green |

| Tetrahydrofuran (THF) | Medium | ~560 - 575 | Yellow-Orange |

| Dichloromethane (DCM) | Medium-High | ~570 - 590 | Orange |

| Acetonitrile | High | ~590 - 610 | Red-Orange |

Aggregation-induced emission (AIE) is a photophysical phenomenon where a molecule (a luminogen) is non-emissive or weakly fluorescent when dissolved in a good solvent but becomes highly luminescent upon aggregation or in the solid state. nih.govrsc.org The mechanism behind AIE is often the restriction of intramolecular rotations (RIR). scispace.com In solution, flexible parts of the molecule, such as rotating phenyl rings, can undergo rapid non-radiative decay, quenching fluorescence. In the aggregated state, these rotations are physically hindered, which blocks the non-radiative pathways and forces the excited state to decay radiatively, thus "turning on" the fluorescence. nih.govchemrxiv.org

Derivatives of 1,3-indandione functionalized with rotors like tetraphenylethene have demonstrated pronounced AIE characteristics. scispace.com While this compound itself may not be a classic AIEgen, its core structure can be incorporated into larger systems designed to exhibit AIE. The typical method to observe AIE is by adding a poor solvent (like water) to a solution of the compound in a good solvent (like THF).

| State | Conditions | Relative Fluorescence Intensity |

|---|---|---|

| Solution | Dissolved in a good solvent (e.g., THF) | Very Low / Negligible |

| Aggregated | High water fraction in THF/water mixture (e.g., >70% water) | High |

| Solid State | Powder or crystal form | High |

Computational and Theoretical Chemistry Investigations of 4 Bromo 2,3 Dihydro 1h Indene 1,3 Dione

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. For the target compound, no specific DFT studies were identified.

Prediction of Electronic Structure and Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between them indicates chemical stability and electronic properties. While DFT calculations could readily predict these for 4-Bromo-2,3-dihydro-1H-indene-1,3-dione, published data is not available.

Energetic Analysis of Tautomeric Forms and Conformational Isomers

Like its parent compound, this compound is expected to exhibit keto-enol tautomerism. researchgate.netwikipedia.org DFT calculations would be the ideal method to determine the relative energies of the diketo and various enol forms, clarifying which tautomer is more stable in different environments (gas phase or solution). However, no such energetic analysis has been published.

Computational Validation of Spectroscopic Data

Theoretical calculations are often used to simulate spectra (like IR, Raman, NMR) to help interpret experimental data. Although experimental IR spectra for related compounds are available, a computational validation for this compound has not been performed in the accessible literature. nih.gov

Elucidation of Reaction Mechanisms and Transition States

Understanding the mechanisms of reactions involving this compound, such as nucleophilic substitution or reactions at the carbonyl groups, would involve DFT calculations to map potential energy surfaces and identify transition states. This would provide insight into reaction rates and product selectivity. This area remains unexplored for this specific molecule in the available literature.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a detailed picture of dynamic behavior.

Investigation of Dynamic Molecular Behavior and Intermolecular Interactions

MD simulations could reveal how molecules of this compound interact with each other in a condensed phase or how they interact with solvent molecules. This is key to understanding properties like solubility and crystal packing. No MD simulation studies for this compound have been reported.

Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by its surrounding solvent environment. Computational methods, such as the self-consistent reaction field (SCRF) theory, are employed to model these interactions. nih.gov In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular geometry and energy in different environments.

For this compound, the primary conformational considerations involve the planarity of the bicyclic ring system and the orientation of the exocyclic bromine atom and carbonyl groups. Solvation is expected to induce subtle but measurable changes in the molecule's geometry due to dipole-dipole interactions between the polar C=O and C-Br bonds and the solvent molecules.

Theoretical studies would involve geometry optimization of the molecule in the gas phase and in a series of solvents with varying polarities, such as nonpolar hexane, polar aprotic dimethyl sulfoxide (B87167) (DMSO), and polar protic ethanol (B145695). Key geometric parameters, including bond lengths, bond angles, and dihedral angles, would be analyzed. It is hypothesized that increasing solvent polarity would lead to a slight increase in the polarization of the C=O and C-Br bonds, potentially causing minor alterations in the ring's pucker and bond lengths.

Table 1: Hypothetical Solvent-Induced Changes in Key Geometric Parameters of this compound This data is illustrative and represents typical variations predicted by computational models.

| Parameter | Gas Phase (ε=1) | Hexane (ε=1.9) | Ethanol (ε=24.5) | DMSO (ε=46.7) |

|---|---|---|---|---|

| C4-Br Bond Length (Å) | 1.905 | 1.907 | 1.912 | 1.915 |

| C1=O Bond Length (Å) | 1.215 | 1.216 | 1.219 | 1.221 |

| C1-C2-C3-C3a Dihedral Angle (°) | -0.5 | -0.6 | -1.1 | -1.3 |

| Dipole Moment (Debye) | 3.10 | 3.25 | 3.85 | 4.10 |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural features of molecules with their physicochemical properties. mdpi.comresearchgate.net These models are built by developing a mathematical relationship between calculated molecular descriptors and an experimentally determined property.

For a class of compounds like substituted indane-1,3-diones, QSPR studies can be invaluable for predicting properties without the need for extensive experimental work. A typical QSPR study for this compound would involve calculating a wide range of molecular descriptors. These descriptors fall into several categories:

Constitutional: Molecular weight, number of atoms, number of rings.

Topological: Connectivity indices that describe the branching of the molecular skeleton.

Geometric: Molecular surface area, volume, and shape indices.

Electronic: Dipole moment, partial charges on atoms, and polarizability.

Once calculated for a series of related indandione derivatives, these descriptors would be used to build a regression model (e.g., Multiple Linear Regression) to predict a specific property, such as melting point, water solubility (LogS), or retention time in chromatography. The presence of the bromine atom in the target molecule would significantly influence descriptors related to molecular weight, volume, and electronic properties, making it a key variable in such models. cadaster.eu

Table 2: Illustrative Molecular Descriptors for QSPR Analysis of this compound This data is hypothetical and for demonstrative purposes.

| Descriptor Type | Descriptor Name | Calculated Value |

|---|---|---|

| Constitutional | Molecular Weight (g/mol) | 225.04 |

| Topological | Wiener Index | 458 |

| Geometric | Molecular Surface Area (Ų) | 195.6 |

| Electronic | LogP (Octanol-Water Partition) | 2.85 |

| Electronic | Total Polar Surface Area (Ų) | 34.14 |

A hypothetical QSPR equation for predicting the melting point (MP) of substituted indane-1,3-diones might look like: MP (°C) = β₀ + (β₁ × Molecular Weight) + (β₂ × LogP) - (β₃ × Molecular Surface Area) where β coefficients are determined from the regression analysis of a training set of molecules.

Advanced Quantum Chemical Studies on Bonding and Stability

Advanced quantum chemical methods, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure, bonding, and stability of molecules. researchgate.net For this compound, these studies can elucidate the nature of its chemical bonds and predict its reactivity.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. For 4-bromo-1,3-indandione, the HOMO is expected to be localized primarily on the π-system of the benzene (B151609) ring, while the LUMO would be centered on the dicarbonyl moiety. The electron-withdrawing bromine atom would lower the energy of both the HOMO and LUMO compared to the unsubstituted parent compound.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, colored blue). For this compound, the MEP map would show negative potential around the carbonyl oxygen atoms, indicating their susceptibility to electrophilic attack. Positive potential would be expected around the hydrogen atoms of the methylene (B1212753) group and the aromatic ring.

Table 3: Hypothetical Quantum Chemical Properties of this compound (DFT B3LYP/6-31G)* This data is illustrative and represents typical values from quantum chemical calculations.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.85 eV |

| LUMO Energy | -2.40 eV |

| HOMO-LUMO Gap | 4.45 eV |

| NBO Charge on Bromine (Br) | -0.05 e |

| NBO Charge on Carbonyl Oxygen (O) | -0.58 e |

| Stabilization Energy E(2) for LP(O) -> π*(C=C) | 2.5 kcal/mol |

Advanced Applications of 4 Bromo 2,3 Dihydro 1h Indene 1,3 Dione in Chemical Research

Role as a Versatile Building Block in Complex Organic Synthesis

The indane-1,3-dione framework is a cornerstone in organic synthesis, featuring three reactive sites: two electrophilic carbonyl groups and a nucleophilic active methylene (B1212753) group. researchgate.netresearchgate.net This inherent reactivity allows it to participate in a wide array of chemical reactions, including Knoevenagel condensations, Michael additions, and multicomponent reactions. nih.govencyclopedia.pub The presence of the 4-bromo substituent provides an additional, crucial site for modification, primarily through metal-catalyzed cross-coupling reactions. This functionality allows chemists to readily link the indane-1,3-dione unit to other molecular fragments, making it an invaluable tool for constructing complex molecular architectures. researchgate.net

Synthesis of Privileged Scaffolds for Chemical Transformations

Privileged scaffolds are molecular frameworks that can bind to multiple biological targets, making them highly valuable in drug discovery. researchgate.netpageplace.de The indane-1,3-dione core is considered one such scaffold. nih.govencyclopedia.pub 4-Bromo-2,3-dihydro-1H-indene-1,3-dione serves as an ideal precursor for creating libraries of complex molecules based on this framework. The bromine atom can be substituted using various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck) to introduce a wide range of aryl, heteroaryl, or alkyl groups. nih.gov This modular approach enables the systematic modification of the scaffold to optimize interactions with specific biological targets.

Table 1: Examples of Privileged Scaffolds Derived from Indane Cores

| Scaffold Class | Synthetic Utility | Key Reactions |

|---|---|---|

| Spirooxindoles | Core of many pharmaceuticals and natural products with pronounced biological properties. beilstein-journals.org | Multicomponent reactions, 1,3-dipolar cycloadditions. beilstein-journals.orgresearchgate.net |

| Indeno[1,2-b]pyridines | Exhibit anti-proliferative and DNA topoisomerase inhibitory activity. benthamscience.com | Hantzsch reactions, multicomponent reactions. benthamscience.com |

Development of Novel Heterocyclic and Carbocyclic Systems

The versatile reactivity of the indane-1,3-dione moiety is widely exploited for the synthesis of complex fused and spirocyclic systems. researchgate.netresearchgate.net It serves as a key substrate in domino and multicomponent reactions to construct intricate molecular frameworks in a single step. researchgate.net For instance, the active methylene group can react with aldehydes to form 2-arylidene-1,3-indanediones, which are highly reactive intermediates used to produce a variety of indanone-fused heterocycles. researchgate.netresearchgate.net

Furthermore, 1,3-dipolar cycloaddition reactions using the indane-1,3-dione core (often derived from its precursor, ninhydrin) lead to the formation of spiro-pyrrolizidine and spiro-pyrrolidine compounds. researchgate.net The 4-bromo group on the aromatic ring can be carried through these transformations, yielding complex heterocyclic products that are pre-functionalized for further elaboration, such as linking to polymers or other scaffolds.

Applications in Materials Science

The strong electron-accepting nature of the indane-1,3-dione core makes it a highly attractive component for the design of functional organic materials. nih.govencyclopedia.pub Its derivatives are widely used in the development of dyes for solar cells, photoinitiators, and chromophores for non-linear optical (NLO) applications. nih.gov The 4-bromo functionality is particularly advantageous in this context, as it allows for the precise incorporation of the indane-1,3-dione acceptor unit into larger conjugated systems, which is essential for tuning the electronic and photophysical properties of the final material.

Precursor for Organic Electronic Materials (e.g., Organic Solar Cells, OFETs, OLEDs)

In the field of organic electronics, materials with tailored energy levels (HOMO/LUMO) are required for efficient device performance. The indane-1,3-dione moiety serves as a potent electron acceptor that can be paired with various electron-donating units to create donor-acceptor (D-A) type molecules. researchgate.net These D-A systems are fundamental to organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

This compound is an ideal starting material for synthesizing these D-A molecules. The bromo group facilitates the coupling of the indanedione acceptor to a donor moiety via reactions like the Suzuki coupling, allowing for the creation of conjugated materials with specific electronic properties. researchgate.net The resulting materials often exhibit tunable absorption spectra and electrochemical behavior, making them suitable for use in various organic electronic devices. researchgate.net

Design of Chromophores and Dyes with Tunable Photophysical Properties

The combination of the electron-accepting indane-1,3-dione unit with an electron-donating group leads to the formation of "push-pull" chromophores, which often exhibit strong intramolecular charge-transfer (ICT) characteristics. nih.gov This ICT transition is responsible for the intense color and interesting photophysical properties of these dyes.

By varying the electron-donating group attached to the 4-position of the 4-bromo-1,3-indandione scaffold, the absorption and emission wavelengths of the resulting dye can be precisely controlled. This tunability is highly desirable for applications such as fluorescent probes and dyes for specific technological applications. nih.govresearchgate.net Research on related indane-1,3-dione derivatives has demonstrated the ability to create dyes with large Stokes shifts and fluorescence in the visible spectrum. researchgate.net

Table 2: Photophysical Properties of Representative Indane-1,3-dione Derivatives

| Derivative Type | Absorption Max (nm) | Emission Max (nm) | Key Feature |

|---|---|---|---|

| Carbazole Derivatives | N/A | 435–465 | Form molecular glasses with high transition temperatures. researchgate.net |

| Phenothiazine Derivatives | N/A | Red-shifted emission | Exhibit large Stokes shifts. researchgate.net |

Use in Photoinitiator Systems for Polymerization

Photoinitiating systems (PIS) are essential for photopolymerization, a process used in 3D printing, coatings, and adhesives. mdpi.com Efficient PIS often consist of multiple components, including a photosensitizer (dye), an electron donor, and an electron acceptor. Indane-1,3-dione derivatives have been successfully employed as high-performance photosensitizers in three-component systems for polymerization initiated by visible light, such as a 405 nm LED. nih.govmdpi.com

These dyes, when combined with an iodonium (B1229267) salt (acceptor) and an amine (donor), can efficiently generate free radicals upon irradiation, which then initiate the polymerization of monomers. mdpi.com The performance of the PIS is directly related to the chemical structure and photophysical properties of the dye. The ability to synthesize a wide array of indane-1,3-dione dyes, facilitated by precursors like this compound, allows for the development of photoinitiating systems optimized for specific wavelengths and applications. mdpi.com

Development of Redox-Active Materials

The indane-1,3-dione core is an electron-accepting moiety, a characteristic that makes its derivatives suitable candidates for the development of redox-active materials. nih.govresearchgate.net These materials are crucial for applications in energy storage, such as in aqueous redox flow batteries, and as components in molecular electronics. nih.gov The electrochemical behavior of donor-acceptor type molecules incorporating the 1,3-indandione (B147059) unit has been studied, revealing their capacity to undergo reversible oxidation and reduction processes, a fundamental requirement for redox-active materials. researchgate.net

The investigation of carbazole, phenothiazine, and phenoxazine (B87303) derivatives substituted with 1,3-indandione has demonstrated this potential. Cyclic voltammetry studies of these compounds show one reversible oxidation couple and quasi-reversible reduction waves. researchgate.net The ionization potentials for these materials were measured to be in the range of 5.25–5.41 eV. researchgate.net

This compound serves as a key precursor in this field. The bromine atom provides a reactive site for further functionalization, allowing for the strategic attachment of other redox-active units or polymerization into larger, stable systems. This functionalization can be used to precisely tune the material's redox potential, a critical parameter for its performance in devices like batteries. nih.gov

Table 1: Electrochemical Properties of Representative 1,3-Indandione Derivatives This table is generated based on data for analogous donor-acceptor systems to illustrate the typical electrochemical characteristics of the material class.

| Compound Class | Oxidation Potential (Eox) | Reduction Potential (Ered) | Ionization Potential (eV) | Source |

| Indandione-Carbazole | Reversible | Quasi-reversible | 5.25 - 5.41 | researchgate.net |

| Indandione-Phenothiazine | Reversible | Quasi-reversible | 5.25 - 5.41 | researchgate.net |

| Indandione-Phenoxazine | Reversible | Quasi-reversible | 5.25 - 5.41 | researchgate.net |

Catalytic Applications

While indane-1,3-dione derivatives are not typically employed as organocatalysts themselves, their unique structural and electronic properties make them highly valuable as substrates and core scaffolds in the design of sophisticated catalytic systems. nih.govresearchgate.net

The indane-1,3-dione structure features an active methylene group (the C-2 position) flanked by two carbonyl groups, which imparts significant nucleophilic character. wikipedia.org This reactivity is harnessed in a variety of catalyzed organic reactions, including Knoevenagel condensations, Michael additions, and complex multicomponent reactions (MCRs). nih.govencyclopedia.pub These transformations are frequently catalyzed by bases, acids, or metal complexes, such as iron triflate or palladium catalysts, to construct intricate heterocyclic and carbocyclic systems. nih.govmdpi.com

The strategic placement of the bromine atom in this compound provides a crucial advantage for its use in metal-catalyzed processes. As an aryl bromide, it is an excellent substrate for a wide range of cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. These palladium-catalyzed reactions are foundational in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. This allows chemists to use the 4-bromo-indanedione as a scaffold, attaching diverse functional groups to the aromatic ring to build complex target molecules.

The development of ligands that can coordinate to a metal center is fundamental to creating catalysts with high activity and selectivity. The indane-1,3-dione scaffold has been successfully employed in the design of ligands for biological targets, demonstrating its viability as a core structure for molecular recognition. nih.govresearchgate.net

In the context of catalysis, this compound is an ideal starting material for creating novel ligands. The 4-bromo position serves as a synthetic handle for introducing atoms or functional groups capable of coordinating to transition metals, such as phosphorus, nitrogen, or sulfur. For instance, a palladium-catalyzed Suzuki coupling reaction between the 4-bromo-indanedione and a boronic ester bearing a phosphine (B1218219) group (e.g., 4-(diphenylphosphino)phenylboronic acid) would yield a sophisticated phosphine ligand. The electronic properties of this ligand, and thus the catalytic activity of its corresponding metal complex, could be systematically tuned by modifying the indanedione core. This approach allows for the rational design of bespoke catalysts for specific chemical transformations.

Table 2: Hypothetical Ligand Designs from this compound This table presents potential ligand types that can be synthesized from the title compound and their target catalytic applications.

| Ligand Type | Synthetic Strategy via Cross-Coupling | Potential Metal Coordination | Target Catalytic Application |

| Phosphine Ligand | Suzuki or Stille coupling with phosphine-containing reagents | Palladium, Rhodium, Nickel | Cross-coupling, Hydrogenation |

| Bipyridine Ligand | Suzuki coupling with bromo- or boronic-substituted pyridines | Ruthenium, Iridium | Photoredox Catalysis, C-H Activation |

| N-Heterocyclic Carbene (NHC) Precursor | Buchwald-Hartwig amination followed by cyclization | Palladium, Gold, Copper | Metathesis, Cross-coupling |

Exploration in Optoelectronic and Nonlinear Optical (NLO) Materials

The indane-1,3-dione moiety is a potent electron acceptor, making it a highly desirable component for the construction of chromophores with significant nonlinear optical (NLO) properties. nih.govencyclopedia.pub NLO materials are vital for modern technologies such as optical computing, data storage, and telecommunications. nih.gov The most common design for organic NLO materials is the "push-pull" or Donor-π-Acceptor (D-π-A) architecture, where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge.

Derivatives of indane-1,3-dione are exemplary D-π-A systems. rsc.orgsemanticscholar.org The indanedione serves as the acceptor, and its active methylene position is readily condensed with an aldehyde-functionalized donor group (e.g., triphenylamine (B166846) or terthiophene) via a Knoevenagel reaction to create the final chromophore. nih.govrsc.org This molecular structure facilitates a strong intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation, which is the fundamental origin of the large third-order NLO response. rsc.orgsemanticscholar.org

Research on such molecules has demonstrated strong, broadband nonlinear absorption (NLA) and two-photon absorption (TPA) across the visible and near-infrared (NIR) regions (650–1100 nm). rsc.orgsemanticscholar.org These properties make indanedione derivatives promising candidates for applications in optical limiting and photoelectric modulation. rsc.orgsemanticscholar.org

This compound is a strategic precursor in this field. While the Knoevenagel reaction functionalizes the methylene position, the 4-bromo position allows for the introduction or modification of donor groups on the other side of the molecule via cross-coupling reactions. This dual functionalization capability enables the synthesis of a vast library of NLO chromophores, allowing for systematic investigation of structure-property relationships to optimize NLO performance.

Table 3: Research Findings on NLO Properties of Indane-1,3-dione Derivatives This table summarizes key findings for D-π-A chromophores using the indane-1,3-dione core.

| Derivative System | Key Property | Mechanism | NLO Application | Source |

| Triphenylamine-Indandione (INB3) | Strong, broadband NLA | Intramolecular Charge Transfer (ICT) | Optical Limiting, Photoelectric Modulation | rsc.orgsemanticscholar.org |

| Terthiophene-Indandione (INT3) | Strong, broadband NLA, superior response at 650-800 nm | ICT, enhanced by better planarity | Optical Limiting, Photoelectric Modulation | rsc.orgsemanticscholar.org |

| Arylmethylene-Indandione | Third Harmonic Generation (THG) | High second-order hyperpolarizability | Optical Switching | researchgate.net |

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes

The synthesis of halogenated 1,3-indandiones has traditionally relied on multi-step processes that often begin with correspondingly substituted precursors, such as halogenated phthalic anhydrides. nih.gov A significant future direction lies in developing more direct, efficient, and environmentally benign synthetic methodologies.

Current research on related compounds highlights the potential of electrochemical synthesis as a "green" alternative. nih.govnih.gov The electrochemical oxidation of bromide in the presence of 1,3-indandione (B147059) has been successfully used to prepare 2-bromo and 2,2-dibromo derivatives. nih.gov This approach avoids the use of hazardous molecular bromine and allows for controlled bromination by adjusting electrolysis conditions. nih.gov Future research could adapt these electrochemical techniques for the regioselective synthesis of 4-bromo-2,3-dihydro-1H-indene-1,3-dione, potentially from 1,3-indandione itself or a more accessible precursor.

Another avenue involves exploring catalytic C-H activation/halogenation reactions on the parent 1,3-indandione. While challenging due to multiple reactive sites, the development of a catalyst system that can selectively functionalize the C4 position would represent a significant advancement in synthetic efficiency. Furthermore, green chemistry approaches, such as mechanochemical methods (ball milling) which have been used for halogenating the methylene (B1212753) position of 1,3-indandione, could be investigated for aromatic halogenation. encyclopedia.pub

| Method | Typical Reagents | Advantages | Future Research Focus for 4-Bromo Derivative |

|---|---|---|---|

| Conventional (Precursor-based) | Halogenated Phthalic Anhydride (B1165640), Ethyl Acetoacetate | Established methodology nih.gov | Improving yields and reducing steps |

| Electrochemical Synthesis | NaBr or KBr, Acetic Acid/Water | "Green" method, avoids molecular bromine, high control nih.govnih.gov | Adapting for regioselective C4 bromination |

| Catalytic C-H Halogenation | Transition metal catalyst, Bromine source (e.g., NBS) | Potentially single-step, high atom economy | Development of a highly regioselective catalyst system |

Advanced Design of Materials with Tailored Optoelectronic Performance

The 1,3-indandione core is a well-established electron acceptor, making its derivatives valuable in the design of materials for organic electronics, photopolymerization, and non-linear optics (NLO). nih.gov The 4-bromo substituent on the indandione ring serves as a versatile synthetic handle for creating advanced materials with tailored properties.

Future research will likely focus on using the bromine atom as a site for cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to introduce various electron-donating or π-conjugated moieties. This would allow for the construction of a wide range of donor-acceptor (D-A) type molecules. The electronic properties of these novel derivatives, such as their absorption/emission spectra, energy levels (HOMO/LUMO), and charge transport characteristics, could be finely tuned by systematically varying the appended groups. Such materials could find applications in:

Organic Photovoltaics (OPVs): As electron acceptors or as components in sensitizing dyes for dye-sensitized solar cells (DSSCs). researchgate.netrsc.org

Organic Light-Emitting Diodes (OLEDs): As host or emissive materials, particularly if aggregation-induced emission (AIE) properties can be engineered into the molecular design.

Non-Linear Optical (NLO) Materials: The inherent charge-transfer characteristics of D-A systems based on the indandione acceptor are promising for creating materials with high third-order NLO susceptibility. researchgate.net

| Application Area | Design Strategy | Key Property to Optimize | Relevant Research on Parent Scaffold |

|---|---|---|---|

| Dye-Sensitized Solar Cells (DSSCs) | Couple with donor groups and π-linkers | Broad absorption spectrum (NIR), suitable energy levels | Carboxylated 1,3-indandione sensitizers have been developed. rsc.org |

| Organic Electronics | Create D-A polymers or small molecules | Charge carrier mobility, energy gap | Indandione derivatives used to direct self-assembly of conductive polymers. nih.gov |

| Non-Linear Optics (NLO) | Synthesize push-pull chromophores | High molecular hyperpolarizability (β) | Donor-acceptor type 1,3-indandione derivatives show NLO activity. researchgate.net |

Integration into Supramolecular Architectures and Self-Assembly Studies

The precise control over intermolecular interactions is fundamental to creating complex, functional supramolecular systems. This compound possesses key features that make it an excellent candidate for future studies in this area. The bromine atom can act as a halogen bond (XB) donor, a highly directional and tunable non-covalent interaction. mdpi.comresearchgate.net This is complemented by the two carbonyl groups, which can act as hydrogen bond or halogen bond acceptors.

Emerging research could explore how these interactions can be programmed to guide the self-assembly of the molecule into well-defined architectures. For example:

Crystal Engineering: The interplay between C-Br···O halogen bonds and potential π-π stacking of the indandione core could be used to design novel crystalline solids with specific packing motifs and material properties. mdpi.com Studies on other halogenated aromatic systems have demonstrated the reliability of halogen bonding in forming robust supramolecular structures. nih.govchemrxiv.org

Liquid Crystals: By attaching long alkyl or other mesogenic chains to the 4-bromo-1,3-indandione core (likely via etherification of a corresponding 4-bromo-hydroxy-indandione precursor), it may be possible to design novel liquid crystalline materials whose phase behavior is influenced by directional halogen bonding.

Sensors: Integrating the indandione unit with a receptor like a crown ether has been shown to produce sensors for metal cations. nih.govmdpi.com The 4-bromo position provides a site to covalently link such receptors, creating sophisticated chemo-sensors where ion binding could modulate the molecule's optical or electronic properties.

Exploration of Chemo- and Regioselective Transformations

The 4-bromo-1,3-indandione molecule features multiple distinct reactive sites, presenting both a challenge and an opportunity for synthetic chemists. A key area of future research will be the development of highly chemo- and regioselective reactions that can modify one part of the molecule while leaving the others intact.

The primary reactive sites include:

The C2 Methylene Group: This active methylene is acidic and can be deprotonated to act as a nucleophile, for example, in Knoevenagel condensations. nih.gov

The Carbonyl Groups: These can undergo reactions typical of ketones, such as reduction or addition.

The C-Br Bond: This site is amenable to a wide range of palladium-catalyzed cross-coupling reactions.

The Aromatic Ring: The positions ortho and para to the bromine and activating carbonyl groups are potential sites for further electrophilic aromatic substitution, although conditions would need to be carefully controlled.

Future work could focus on developing orthogonal protection-deprotection strategies or, more elegantly, catalyst systems that can differentiate between these sites. For instance, a significant goal would be to achieve conditions where a Knoevenagel condensation at C2 can be performed without triggering a competing cross-coupling reaction at C4, or vice versa. Recent studies on divergent cyclization strategies for 2-arylidene-1,3-indandiones demonstrate the potential for achieving high chemoselectivity in complex transformations involving the indandione core. nih.govbohrium.comacs.org

Enantioselective Synthesis of Chiral this compound Derivatives and Their Applications

The introduction of chirality into the 1,3-indandione framework can lead to molecules with significant biological activity or utility as chiral ligands and catalysts. nih.govguidechem.com While the 4-bromo-1,3-indandione molecule itself is achiral, its functionalization, particularly at the C2 position, can generate one or more stereocenters.

A major emerging research direction is the use of asymmetric catalysis to synthesize chiral derivatives of 4-bromo-1,3-indandione. Methodologies developed for the parent indandione system can serve as a valuable starting point. For example: